molecular formula C14H24INO3 B596296 Tert-butyl 3-(iodomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate CAS No. 1250998-93-6

Tert-butyl 3-(iodomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate

Cat. No. B596296
CAS RN: 1250998-93-6
M. Wt: 381.254
InChI Key: USSPBBSWVQVHKR-UHFFFAOYSA-N
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Description

Tert-butyl 3-(iodomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate is a chemical compound with the molecular formula C14H24INO3 . It is a solid substance and has a molecular weight of 381.25 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H24INO3/c1-13(2,3)19-12(17)16-6-4-14(5-7-16)8-11(9-15)18-10-14/h11H,4-10H2,1-3H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a solid . It has a molecular weight of 381.25 . The InChI code for this compound is 1S/C14H24INO3/c1-13(2,3)19-12(17)16-6-4-14(5-7-16)8-11(9-15)18-10-14/h11H,4-10H2,1-3H3 , which provides a specific representation of the molecule’s structure.

Scientific Research Applications

Environmental Remediation

The chemical compound is structurally related to methyl tert-butyl ether (MTBE) derivatives, which have been studied extensively for their environmental impacts and remediation methods. Research has shown that MTBE and its derivatives can be decomposed using various techniques, including cold plasma reactors, indicating potential applications in environmental remediation efforts. For instance, a study highlighted the decomposition of MTBE by adding hydrogen in a cold plasma reactor, suggesting alternative methods for converting MTBE into less harmful substances (Hsieh et al., 2011)[https://consensus.app/papers/decomposition-methyl-tertbutyl-ether-adding-hydrogen-hsieh/817293c1191856edbe5f7da4ce11ab5a/?utm_source=chatgpt].

Fuel Additives and Performance

Another significant application is in the field of fuel additives, where MTBE derivatives are used to enhance octane ratings and reduce exhaust pollution. A comprehensive review of thermophysical property measurements on mixtures containing MTBE, TAME, and other ethers with non-polar solvents has been conducted to support the development of recommended values for their use in gasoline additives (Marsh et al., 1999)[https://consensus.app/papers/review-property-measurements-mixtures-containing-mtbe-marsh/c692c3499b965ba48993973767229f5a/?utm_source=chatgpt]. This research supports the ongoing evaluation of similar compounds for their potential benefits in improving fuel efficiency and reducing environmental impact.

Biodegradation Studies

Research on the biodegradation of MTBE and related compounds has provided insights into the fate of these substances in soil and groundwater. A review discussing the microbial degradation of MTBE and tert-butyl alcohol in the subsurface revealed that these compounds might be biodegradable under various redox conditions, suggesting that similar derivatives could also be susceptible to microbial breakdown in environmental settings (Schmidt et al., 2004)[https://consensus.app/papers/degradation-methyl-tertbutyl-ether-tertbutyl-alcohol-schmidt/cf0b773ec5c75b9aa633cadbda0c066c/?utm_source=chatgpt].

Polymer Membrane Applications

The application of polymer membranes for the purification of fuel oxygenates, such as MTBE, has been reviewed, highlighting the efficiency of various polymer materials in separating azeotropic mixtures. This suggests potential applications for tert-butyl 3-(iodomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate in membrane technologies aimed at enhancing fuel purity and performance (Pulyalina et al., 2020)[https://consensus.app/papers/application-polymer-membranes-purification-fuel-pulyalina/37fdde9e160656168a40cc467f3001b2/?utm_source=chatgpt].

Synthesis of N-heterocycles

The use of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines has been explored, demonstrating the compound's utility in creating structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives. This highlights the potential of this compound and related chemicals in pharmaceutical research and development (Philip et al., 2020)[https://consensus.app/papers/applications-tertbutanesulfinamide-synthesis-philip/7f9c847eb6cd51849e15de72ec0ee44e/?utm_source=chatgpt].

Safety and Hazards

The compound is classified as a combustible solid . It’s recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is advised .

properties

IUPAC Name

tert-butyl 3-(iodomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24INO3/c1-13(2,3)19-12(17)16-6-4-14(5-7-16)8-11(9-15)18-10-14/h11H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USSPBBSWVQVHKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(OC2)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24INO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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